Lead oxalate

Overview

Description

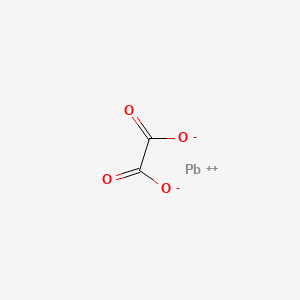

Lead oxalate (PbC₂O₄) is an inorganic compound formed by the reaction of lead(II) ions with oxalate anions. Key properties include:

- Molecular Formula: PbC₂O₄

- Synonyms: Lead(2+) oxalate, ethanedioic acid lead(2+) salt (1:1)

- Applications: Used in the synthesis of lead oxides via calcination (e.g., PbO production) , and in environmental contexts for heavy metal bioremediation by microorganisms like Streptomyces NJ10 .

Despite its utility, this compound is toxic due to both lead’s systemic effects and oxalate’s role in renal complications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead oxalate can be synthesized through the reaction of lead nitrate (Pb(NO₃)₂) with oxalic acid (H₂C₂O₄). The reaction typically occurs in an aqueous solution, where lead nitrate and oxalic acid are mixed, resulting in the precipitation of this compound: [ \text{Pb(NO}_3\text{)}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{PbC}_2\text{O}_4 + 2\text{HNO}_3 ]

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of lead-acid battery recycling. The spent lead paste from batteries is treated with oxalic acid or sodium oxalate to precipitate this compound, which can then be further processed to produce lead oxide for new battery pastes .

Chemical Reactions Analysis

Solubility and pH-Dependent Equilibria

Lead oxalate dissolves in aqueous media according to the equilibrium:

\text{PbC}_2\text{O}_{4(s)}\rightleftharpoons \text{Pb}^{2+}_{(aq)}+\text{C}_2\text{O}_4^{2-}_{(aq)}\quad K_{sp}\approx 4.8\times 10^{-10}

The solubility is highly pH-dependent due to oxalate’s diprotic acid nature (pKₐ₁ = 1.23, pKₐ₂ = 4.19). In acidic conditions:

-

Protonation of oxalate :

\text{C}_2\text{O}_4^{2-}_{(aq)}+\text{H}^+_{(aq)}\rightarrow \text{HO}_2\text{CCO}_2^-_{(aq)}

\text{HO}_2\text{CCO}_2^-_{(aq)}+\text{H}^+_{(aq)}\rightarrow \text{HO}_2\text{CCO}_2\text{H}_{(aq)}

This reduces [C₂O₄²⁻], shifting the solubility equilibrium to dissolve more PbC₂O₄. -

Competing sulfate interactions :

In solutions with sulfate ions (e.g., H₂SO₄), PbSO₄ may form due to its lower solubility (), complicating PbC₂O₄ dissolution .

Acid Leaching and Metal Recovery

Oxalic acid (H₂C₂O₄) efficiently leaches lead from compounds via proton-assisted dissolution. For example, in lead-acid battery recycling:

Key parameters :

| Acid Concentration | Temperature | Reaction Time | Lead Recovery Efficiency |

|---|---|---|---|

| 1 M H₂C₂O₄ | 80°C | 2 h | >95% |

This method avoids toxic emissions compared to traditional smelting .

Thermal Decomposition

This compound decomposes upon heating to form lead oxides:

Phase composition of PbO products :

| Calcination Temperature | α-PbO Content | β-PbO Content |

|---|---|---|

| 300°C | 85% | 15% |

| 400°C | 70% | 30% |

β-PbO-rich mixtures exhibit superior electrochemical performance in batteries, delivering 180 mA h g⁻¹ capacity at 30 mA g⁻¹ .

Redox Reactions in Metal Recycling

In lithium-ion battery recycling, oxalate ions reduce and precipitate transition metals. For cobalt recovery:

2\text{LiCoO}_{2(s)}+4\text{H}_2\text{C}_2\text{O}_{4(aq)}\rightarrow \text{Li}_2\text{C}_2\text{O}_{4(aq)}+2\text{CoC}_2\text{O}_{4·2\text{H}_2\text{O}}_{(s)}+2\text{CO}_{2(g)}

Efficiency comparison :

| Leaching Agent | Co Precipitation Efficiency | Li Leaching Efficiency |

|---|---|---|

| 1 M H₂C₂O₄ | 97% | 98% |

| 3 M H₂SO₄ | <50% | >99% |

Oxalic acid outperforms sulfuric acid by enabling simultaneous Co precipitation and Li leaching .

Environmental and Biological Interactions

Exposure to oxalate in biological systems (e.g., renal cells) induces calcium-dependent oxidative stress via pathways like TRPV1 activation and NADPH oxidase upregulation, contributing to nephrotoxicity . While not directly involving PbC₂O₄, these mechanisms highlight oxalate’s broader reactivity.

This compound’s reactivity is central to sustainable metal recovery and energy storage technologies. Its dissolution, thermal, and redox properties are tunable via pH, temperature, and reagent selection, offering versatile applications in green chemistry.

Scientific Research Applications

Lead(II) oxalate, also known as lead oxalate, is an organic compound with the formula . It occurs naturally as a heavy white solid . this compound has several applications across various industries, including heavy metal remediation, recycling, and the creation of novel lead oxides .

Heavy Metal Remediation

Streptomyces sp. NJ10 (SN10), an oxalotrophic bacterium, can transform this compound () into chlorocarbonate minerals, which reduces its bioavailability. This transformation is achieved through bacterial induced mineralization (BIM), resulting in a stable precipitate that resists environmental variations .

The ability of SN10 to transform into chlorocarbonate minerals reduces its bioavailability, which can be observed through the higher growth rate of plant growth parameters of Amaranthus . This serves as a novel and sustainable approach to remediate heavy metal pollution via transformation rather than adsorption .

Recycling of Lead

This compound can be used in a sustainable method for treating components of spent lead-acid batteries . The pure this compound precursor of is the only product crystallized during the leaching experiment .

This compound is readily crystallized from the solution due to its low solubility and can be combusted to directly produce lead oxide as a precursor for making new battery pastes . The lead oxides synthesized at different calcination temperatures comprise α-PbO and β-PbO . Batteries assembled using the novel lead oxide powder as the positive active material show good cyclic stability .

Synthesis of Novel Lead Oxide

This compound can be combusted to directly produce lead oxide as a precursor for making new battery pastes . The cell using lead oxide powder containing 15 wt% β-PbO exhibits excellent initial capacity, cycling performance, and high-rate discharge characteristics and can deliver a discharge capacity of 180 mA h g −1 at 30 mA g −1 and more than 60 mA h g −1 at 240 mA g −1 . Within 50 cycles, its capacity loss is low (5%) with excellent cyclic stability .

Other Applications

This compound may also be found as a product of light degradation in art. The reduction of from lead chromate to species is driven by the presence of oxalic acid and/or oxalate compounds . These compounds result from the decomposition of carbonate compounds (present as additives) in acidic media or via decarboxylation of carboxylic acids. The presence of calcium oxalate as a degradation intermediary and/or protective patina from light absorption is also discussed in relation to these findings .

Kidney Stone Risk

A study indicates a positive correlation between urine lead levels (ULL) and the risk of kidney stones . Participants in the highest quartile of ULL had a 64% higher risk of kidney stones than those in the lowest quartile of ULL .

Oxalate Nephropathy

Mechanism of Action

The mechanism by which lead oxalate exerts its effects is primarily through its interaction with oxalic acid and other reagents. In bioremediation, oxalotrophic bacteria metabolize this compound, converting it into less toxic compounds such as lead carbonate (PbCO₃) . In material science, the thermal decomposition of this compound produces lead oxide, which can be used in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Metal Oxalates

Calcium Oxalate (CaC₂O₄)

- Solubility : Insoluble in water (Ksp ~ 2.32 × 10⁻⁹), forming kidney stones in biological systems .

- Thermal Decomposition : Decomposes to CaO (lime) at ~500°C, whereas lead oxalate decomposes to PbO (litharge) at lower temperatures .

- Biological Impact : Calcium oxalate crystals are linked to nephrolithiasis, while this compound combines nephrotoxicity with lead poisoning .

Magnesium Oxalate (MgC₂O₄)

- Solubility : Higher solubility than PbC₂O₄ (Ksp ~ 4.83 × 10⁻⁶), making it less problematic in renal systems.

- Industrial Use : Employed in catalysis and ceramics, contrasting with this compound’s niche role in lead oxide synthesis .

Iron(II) Oxalate (FeC₂O₄)

- Reactivity : Oxidizes readily to Fe³⁺, unlike PbC₂O₄, which is stable under ambient conditions.

- Applications : Used in photography and pigments, while this compound is avoided in consumer products due to toxicity .

Table 1: Comparative Properties of Metal Oxalates

Functional Comparison with Other Lead Compounds

Lead Carbonate (PbCO₃)

- Stability : Decomposes to PbO at ~315°C, whereas this compound decomposes at ~250°C .

- Environmental Impact : Both compounds are toxic, but PbCO₃ is more water-soluble, increasing bioavailability.

Lead Sulfate (PbSO₄)

- Applications : Used in batteries; this compound lacks industrial-scale applications due to handling risks.

- Solubility : PbSO₄ is sparingly soluble (Ksp ~ 1.6 × 10⁻⁸), similar to PbC₂O₄ .

Analytical Challenges and Methodological Variability

Quantifying oxalates, including this compound, faces methodological inconsistencies:

- GCMS vs. ICMS : Gas chromatography-mass spectrometry (GCMS) and ion chromatography-mass spectrometry (ICMS) show -33% bias in oxalate recovery due to protein binding and ultrafiltration losses .

- Sample Preparation : Acidification and ultrafiltration reduce recovery rates (e.g., 14C-labeled oxalate losses up to 20% with ICMS) .

- Calibration Issues : Water-based standards underestimate matrix effects in biological samples, complicating comparisons between studies .

Environmental and Biomedical Implications

- Toxicity Profile : Combines lead’s neurotoxicity with oxalate’s renal crystallopathy, unlike calcium oxalate’s localized effects .

Biological Activity

Lead oxalate, a compound formed from lead and oxalic acid, has garnered attention due to its potential biological activity, particularly in relation to toxicity and its effects on various biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, associated health risks, and relevant case studies.

This compound () is a white crystalline solid that is insoluble in water but soluble in acids. Its formation typically occurs through the reaction of lead salts with oxalic acid. Understanding its chemical properties is crucial for assessing its biological interactions.

Toxicity and Oxidative Stress

This compound exhibits significant toxicity, primarily due to the lead component. The toxicological effects are mediated through several mechanisms:

- Oxidative Stress : Lead exposure is known to induce oxidative stress in cells. Studies have shown that lead can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in renal epithelial cells .

- Inflammation : this compound can activate inflammatory pathways. For instance, exposure to oxalate has been linked to increased levels of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages, while decreasing anti-inflammatory cytokines like IL-10 .

- Cellular Bioenergetics : Research indicates that this compound disrupts mitochondrial function, reducing ATP production and altering cellular metabolism .

Case Studies

- Diet-Induced Oxalate Nephropathy : A case report highlighted a patient with acute kidney injury attributed to high dietary oxalate intake, leading to the formation of calcium oxalate stones. Treatment involved dietary modification and hydration, resulting in partial renal recovery without dialysis .

- Oxalate Toxicity in Animal Models : Studies involving mice have demonstrated that dietary oxalate can lead to hyperoxalemia and subsequent kidney damage. Mice lacking specific transporters (SLC26A6) showed significantly reduced urinary excretion of oxalate, indicating a critical role for these transporters in managing systemic oxalate levels .

Enzymatic Activity

Research has shown that lead ions can influence enzymatic activities related to organic acid production. For example, high concentrations of lead were found to alter the activities of key enzymes involved in the tricarboxylic acid (TCA) cycle, such as pyruvate dehydrogenase (PDH) and isocitrate dehydrogenase (ICDH) .

Comparative Analysis of Biological Effects

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing lead oxalate in laboratory settings?

this compound is typically synthesized via precipitation reactions. A common approach involves mixing aqueous solutions of lead nitrate (Pb(NO₃)₂) with sodium oxalate (Na₂C₂O₄) under controlled pH conditions (e.g., pH 4–6) to avoid hydrolysis of lead ions. The precipitate is washed repeatedly with deionized water and dried at 60–80°C. Characterization should include X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) for thermal stability, and inductively coupled plasma mass spectrometry (ICP-MS) for purity validation .

Example Protocol:

| Step | Parameters | Purpose |

|---|---|---|

| 1. Precipitation | 0.1 M Pb(NO₃)₂ + 0.1 M Na₂C₂O₄, pH 5 | Ensure stoichiometric yield |

| 2. Washing | 3× with ethanol/water (1:1) | Remove nitrate impurities |

| 3. Drying | 12 hrs at 70°C | Obtain anhydrous product |

Q. How can researchers validate the purity of this compound samples?

Purity assessment requires a combination of techniques:

- XRD : Compare peaks with reference data (ICDD PDF-4+ database) to confirm phase purity.

- FTIR : Identify functional groups (e.g., C=O stretching at 1600–1700 cm⁻¹).

- Elemental Analysis : Quantify Pb and C content via ICP-MS or combustion analysis. Contaminants like residual nitrate or unreacted precursors can be detected via ion chromatography .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., solubility, decomposition pathways)?

Discrepancies often arise from variations in experimental conditions (e.g., ionic strength, temperature). To address this:

- Perform controlled replicate studies under inert atmospheres (e.g., N₂) to minimize oxidation.

- Use multi-method validation : Pair TGA with differential scanning calorimetry (DSC) to clarify decomposition steps (e.g., PbC₂O₄ → PbO + CO + CO₂ at ~400°C).

- Apply error analysis frameworks (e.g., propagation of uncertainty) to quantify measurement reliability .

Q. What advanced computational methods are used to model this compound’s electronic structure and reactivity?

Density functional theory (DFT) simulations are widely employed to:

- Predict bandgap energies and optical properties using hybrid functionals (e.g., B3LYP).

- Analyze coordination geometry and bonding via natural bond orbital (NBO) analysis.

- Simulate adsorption behavior in environmental remediation studies (e.g., heavy-metal sequestration). Software packages like Gaussian or VASP are recommended, with validation against experimental XRD and XPS data .

Q. How can researchers design experiments to investigate this compound’s role in environmental matrices (e.g., soil, water)?

- Speciation Studies : Use synchrotron-based X-ray absorption spectroscopy (XAS) to identify Pb-Oxalate complexes in soil samples.

- Leaching Experiments : Simulate environmental conditions (pH 3–9, varying organic matter content) to assess stability.

- Toxicity Profiling : Pair ICP-MS with in vitro assays (e.g., cell viability tests) to evaluate ecotoxicological impacts .

Q. Methodological Challenges

Q. What strategies mitigate this compound’s instability during spectroscopic analysis?

- Sample Handling : Use gloveboxes (<1 ppm O₂/H₂O) to prevent hydration/decomposition.

- Low-Temperature Techniques : Collect XRD or Raman data at 77 K to reduce thermal noise.

- Surface Passivation : Coat samples with inert polymers (e.g., polyvinyl alcohol) for SEM/TEM imaging .

Q. How should researchers address conflicting data on this compound’s catalytic properties?

- Conduct kinetic studies under standardized conditions (e.g., fixed temperature, reactant ratios).

- Compare turnover frequencies (TOF) across studies using normalized surface area (BET analysis).

- Publish raw datasets with metadata (e.g., instrument calibration logs) to enhance reproducibility .

Q. Data Presentation & Reproducibility

Q. What guidelines ensure reproducibility in this compound research?

Follow the Beilstein Journal of Organic Chemistry standards:

- Document synthesis protocols with exact molar ratios, temperatures, and stirring rates.

- Report instrument parameters (e.g., XRD scan rate, TGA atmosphere).

- Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Properties

IUPAC Name |

lead(2+);oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Pb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAMWMIYDDXFS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbC2O4, C2O4Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | lead oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883589 | |

| Record name | Lead(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Lead(II) oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

814-93-7 | |

| Record name | Lead oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642NGP7E5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.